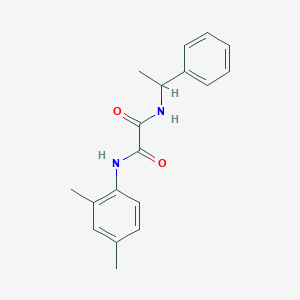![molecular formula C18H14F3N3O2 B4072127 N-(3-pyridinylmethyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4072127.png)
N-(3-pyridinylmethyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide
Vue d'ensemble
Description
N-(3-pyridinylmethyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling and plays a crucial role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential therapy for various types of B-cell malignancies.
Mécanisme D'action
N-(3-pyridinylmethyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide inhibits BTK by binding to its active site and preventing its phosphorylation and activation. This leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are critical for the survival and proliferation of B-cell malignancies.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, this compound has been shown to modulate various aspects of B-cell biology, including B-cell activation, differentiation, and migration. This compound has also been shown to enhance the anti-tumor activity of immune cells, such as natural killer cells and T cells, by modulating the tumor microenvironment.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-pyridinylmethyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide has several advantages for laboratory experiments, including its high potency, selectivity, and favorable pharmacokinetic properties. However, this compound also has some limitations, including its potential for off-target effects and the need for careful dosing to avoid toxicity.
Orientations Futures
There are several potential future directions for the research and development of N-(3-pyridinylmethyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide. These include:
1. Further preclinical and clinical evaluation of this compound in various B-cell malignancies, including CLL, MCL, and DLBCL.
2. Combination studies with other targeted therapies, such as PI3K inhibitors, to enhance the anti-tumor activity of this compound.
3. Evaluation of the potential for this compound to overcome resistance to other targeted therapies in B-cell malignancies.
4. Investigation of the role of BTK inhibition in other diseases, such as autoimmune disorders and inflammatory diseases.
5. Development of novel BTK inhibitors with improved selectivity and pharmacokinetic properties.
Applications De Recherche Scientifique
N-(3-pyridinylmethyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has shown potent anti-tumor activity, both as a single agent and in combination with other therapies.
Propriétés
IUPAC Name |
N-(pyridin-3-ylmethyl)-2-[3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O2/c19-18(20,21)17(26)14-10-24(15-6-2-1-5-13(14)15)11-16(25)23-9-12-4-3-7-22-8-12/h1-8,10H,9,11H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSDBMQKTUWGSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)NCC3=CN=CC=C3)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[3-(4-tert-butylphenoxy)-2-hydroxypropyl]thio}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B4072076.png)
![N-(sec-butyl)-2-({4-[methyl(phenylsulfonyl)amino]benzoyl}amino)benzamide](/img/structure/B4072078.png)
![1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-N-[4-(trifluoromethoxy)phenyl]-5-isoindolinecarboxamide](/img/structure/B4072086.png)
![3-[(cyclohexylmethyl)amino]-1-(4-phenoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4072096.png)

![2-{4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(3-nitrophenyl)acetamide](/img/structure/B4072101.png)
![1-({[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-2,6-dimethylpiperidine](/img/structure/B4072107.png)
![N-{2-methyl-1-[4-methyl-5-({2-[(2-methyl-4-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]propyl}benzamide](/img/structure/B4072110.png)
![5-benzyl-2-{[(4-bromo-2-chlorophenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide](/img/structure/B4072115.png)
![4-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethoxy}-N-cyclohexylbenzenesulfonamide](/img/structure/B4072119.png)
![ethyl (4-{[(4-bromophenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B4072134.png)
![ethyl 4-({[5-methyl-2-phenyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]carbonyl}amino)benzoate](/img/structure/B4072135.png)